molecular formula C16H33N3.C2H4O2<br>C18H37N3O2 B12667215 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate CAS No. 94023-49-1

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate

Katalognummer: B12667215
CAS-Nummer: 94023-49-1
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: GBLMKSIIPMFNJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C16H33N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate typically involves the reaction of lauric acid with ethylenediamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a catalyst such as erbium triflate and an oxidant like tert-butylhydroperoxide (TBHP) to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its specific structural features, including the ethylamine and acetate groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

94023-49-1

Molekularformel

C16H33N3.C2H4O2
C18H37N3O2

Molekulargewicht

327.5 g/mol

IUPAC-Name

acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C16H33N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-18-13-15-19(16)14-12-17;1-2(3)4/h2-15,17H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

GBLMKSIIPMFNJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC1=NCCN1CCN.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.